Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-

benzofuran synthesis Amberlyst 15 cyclization regioselective synthesis

Synthesizing 6-hydroxy-7-acetylbenzofuran requires the ortho-substituted precursor-positional isomers give regioisomeric mixtures needing costly separation. CAS 919530-80-6 is the only precursor that cyclizes exclusively to 6-hydroxy-7-acetylbenzofuran (Amberlyst 15, 85% yield, single regioisomer). • Eliminates purification vs. para-isomer (38%+54% mixture). • Directly accesses viscidone core and furanoflavonoid scaffolds. • Enables PTP-1B inhibitor SAR at defined acetyl/hydroxy positions. Ideal for medicinal chemistry and scale-up.

Molecular Formula C14H20O5
Molecular Weight 268.30 g/mol
CAS No. 919530-80-6
Cat. No. B12622068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-
CAS919530-80-6
Molecular FormulaC14H20O5
Molecular Weight268.30 g/mol
Structural Identifiers
SMILESCCOC(COC1=CC=CC(=C1C(=O)C)O)OCC
InChIInChI=1S/C14H20O5/c1-4-17-13(18-5-2)9-19-12-8-6-7-11(16)14(12)10(3)15/h6-8,13,16H,4-5,9H2,1-3H3
InChIKeyIZWITKNTJNNCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 919530-80-6: Regiospecific Phenoxyacetal Intermediate


Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]- (CAS 919530-80-6) is a phenoxyacetal derivative of 2,6-dihydroxyacetophenone, belonging to the class of aryl alkyl ketones functionalized with a diethoxyethyl acetal protecting group [1]. This compound serves as a key synthetic intermediate for the preparation of 6-hydroxy-7-acetylbenzofuran, a nature-mimicking benzofuran scaffold with adjacent hydroxy and acetyl functionalities on the benzenoid ring [2]. Its molecular formula is C14H20O5, with a molecular weight of 268.31 g/mol, a predicted boiling point of 390.4 ± 42.0 °C, a predicted density of 1.122 ± 0.06 g/cm³, and a predicted octanol-water partition coefficient (LogP) of 2.4 [1]. The compound's defining structural feature is the ortho relationship between the acetyl group (position 1) and the hydroxy group (position 6), combined with a 2,2-diethoxyethoxy substituent at position 2, which directs acid-catalyzed cyclization to yield a single regioisomeric benzofuran product [2].

Regiospecific precursor for 6-hydroxy-7-acetylbenzofuran scaffold
Acid-catalyzed cyclization with diethoxyethyl acetal protecting group
Exclusive single-product benzofuran cyclization outcome

Why Positional Isomers Cannot Substitute for CAS 919530-80-6


The substitution pattern on the phenyl ring dictates both the regiochemical outcome of acid-catalyzed cyclization and the identity of the benzofuran product obtained [1]. The target compound, bearing the diethoxyethoxy group at position 2 and the hydroxy group at position 6, cyclizes exclusively to form 6-hydroxy-7-acetylbenzofuran, a scaffold that is distinct from the products derived from the para-isomer 1-[4-(2,2-diethoxyethoxy)-2-hydroxyphenyl]ethanone, which yields a mixture of 5-acetyl-4-hydroxybenzofuran and 5-acetyl-6-hydroxybenzofuran [1]. These benzofuran scaffolds are not interchangeable, as they represent different natural product core structures: for instance, euparin possesses a 5-acetyl-6-hydroxybenzofuran skeleton, while ageratone features a 6-acetyl-5-hydroxybenzofuran ring system [2]. Therefore, a researcher or industrial user aiming to synthesize a specific ortho-hydroxyacetyl benzofuran target cannot simply substitute a positional isomer of the phenoxyacetal precursor and expect the same product outcome [1].

Target
Para-isomer
Risk
6-Hydroxy-7-acetylbenzofuran (single product)
Mixture of 5-acetyl-4-hydroxy and 5-acetyl-6-hydroxybenzofuran
Scaffold identity not interchangeable; regioisomeric outcome differs

CAS 919530-80-6: Quantitative Comparison with Positional Isomer


Cyclization Yield: Ortho- vs. Para-Isomer Performance

Under identical acid-catalyzed cyclization conditions (Amberlyst 15, refluxing toluene with Dean–Stark apparatus), the target compound (phenoxyacetal 8, the ortho-isomer) cyclizes to form 6-hydroxy-7-acetylbenzofuran (9) in 85% isolated yield as a single regioisomeric product [1]. In contrast, the corresponding para-isomer (phenoxyacetal 2, 1-[4-(2,2-diethoxyethoxy)-2-hydroxyphenyl]ethanone) cyclizes under the same conditions to yield a mixture of 5-acetyl-4-hydroxybenzofuran (3) in 38% yield and 5-acetyl-6-hydroxybenzofuran (4) in 54% yield, both derived from the same precursor [1]. The ortho-isomer thus provides a 1.57-fold improvement in yield (85% vs. 54%) for the major product and eliminates the complication of regioisomeric product separation inherent to the para-isomer [1].

Cyclization Yield
Head-to-head
85% isolated yield (single product)
Para-isomer: 54% major + 38% minor (mixture)
1.57-fold higher major yield; no regioisomer separation
Amberlyst 15, toluene, Dean–Stark
benzofuran synthesis Amberlyst 15 cyclization regioselective synthesis

Regiochemical Exclusivity of 6-Hydroxy-7-Acetylbenzofuran

The acid-catalyzed cyclization of the target ortho-isomer (compound 8) yields exclusively 6-hydroxy-7-acetylbenzofuran (9), a benzofuran scaffold with adjacent hydroxy and acetyl groups on the benzenoid ring that is found in bioactive natural products such as viscidone [1]. In contrast, cyclization of the para-isomer (compound 2) yields two products: 5-acetyl-4-hydroxybenzofuran (3, 38%) and 5-acetyl-6-hydroxybenzofuran (4, 54%) [1]. Notably, neither of the products from the para-isomer is 6-hydroxy-7-acetylbenzofuran. The ortho-isomer thus provides exclusive access to this specific benzofuran scaffold, which is a vital precursor for several naturally occurring angular and linear furanoflavonoids [2].

Scaffold Exclusivity
Head-to-head
6-Hydroxy-7-acetylbenzofuran (only from ortho)
Para yields 5-acetyl-4/6-hydroxy scaffolds
Only this precursor provides viscidone core scaffold
No alternative route to this regioisomer
natural product synthesis benzofuran regioisomers scaffold selection

Straightforward Synthesis from 2,6-Dihydroxyacetophenone

The target compound is prepared in a single step from commercially available 2,6-dihydroxyacetophenone (CAS 699-83-2) and bromoacetaldehyde diethyl acetal in DMF with K2CO3 at 160 °C, followed by Amberlyst 15-catalyzed cyclization to yield 6-hydroxy-7-acetylbenzofuran in 85% overall yield over two steps [1]. The literature notes that access to benzofurans with adjacent hydroxy and acetyl functionalities shows a 'paucity of references' and that prior routes required multiple steps with moderate yields [1]. For comparison, the synthesis of 1-[4-(2,2-diethoxyethoxy)-2-hydroxyphenyl]ethanone (the para-isomer) from resacetophenone also achieves 90% yield in the first step, but the subsequent cyclization yields a mixture requiring chromatographic separation, increasing both step count and purification burden [1]. The ortho-isomer route thus minimizes purification complexity while delivering a single benzofuran product.

Synthetic Route
Method context
2 steps from 2,6-dihydroxyacetophenone
Para route requires additional chromatographic separation
Reduced purification complexity; higher throughput potential
Single product isolation without chromatography
synthetic efficiency step-count reduction precursor availability

Application Scenarios for CAS 919530-80-6


6-Hydroxy-7-Acetylbenzofuran in Natural Product Synthesis

The target compound is the only known phenoxyacetal precursor that yields 6-hydroxy-7-acetylbenzofuran upon Amberlyst 15-catalyzed cyclization [1]. This benzofuran scaffold is the core structure of viscidone and serves as a key intermediate for angular and linear furanoflavonoids [1][2]. Medicinal chemistry groups engaged in natural product-inspired PTP-1B inhibitor development or furanoflavonoid synthesis must procure this specific intermediate to access the 6-hydroxy-7-acetyl substitution pattern; the para-isomer cannot substitute for this purpose [1].

Single-Product Benzofuran Cyclization for Scale-Up

The 85% isolated yield for the cyclization of this compound to a single benzofuran product [1] makes it attractive for process chemistry scale-up. In contrast, the para-isomer yields a two-component mixture (38% + 54%) that necessitates chromatographic separation [1]. For industrial production of 6-hydroxy-7-acetylbenzofuran, the ortho-isomer precursor eliminates a purification unit operation, reducing manufacturing cost and improving throughput [1].

Acid-Catalyzed Benzofuran Dimer Synthesis

Under acid-catalyzed conditions without Dean–Stark water removal, benzofurans derived from phenoxyacetal intermediates undergo dimerization to form bibenzofurans structurally analogous to natural dehydrotremetone-based dimers [1]. The target compound, through its exclusive benzofuran product 6-hydroxy-7-acetylbenzofuran, provides a defined monomer for studying acid-catalyzed dimerization pathways and for synthesizing specific bibenzofuran regioisomers [1].

SAR Studies of Benzofuran-Based PTP-1B Inhibitors

The benzofuran scaffold accessed from this compound bears the adjacent hydroxy and acetyl functionalities that are critical for biological activity in PTP-1B inhibition [2]. Researchers evaluating benzofuran-based PTP-1B inhibitors can use this compound to prepare the 6-hydroxy-7-acetylbenzofuran core and compare its activity against the 5-acetyl-4-hydroxy and 5-acetyl-6-hydroxy scaffolds derived from the para-isomer [1][2], enabling systematic SAR exploration of the acetyl/hydroxy positional effects on enzyme inhibition.

Application
Selection Property
Validation Focus
6-Hydroxy-7-acetylbenzofuran synthesis
Regiospecific cyclization
Single-product yield and regiochemical purity
Natural product-inspired SAR
Scaffold exclusivity
Confirm scaffold matches viscidone core
Process scale-up
No regioisomer separation required
Evaluate purification-free isolation
PTP-1B inhibitor screening
Adjacent hydroxy-acetyl substitution
Compare inhibition with 5-acetyl positional isomers
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